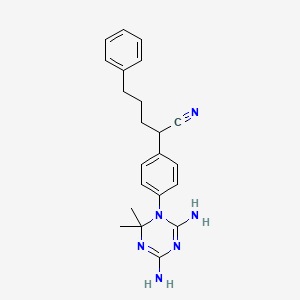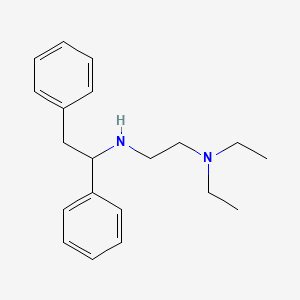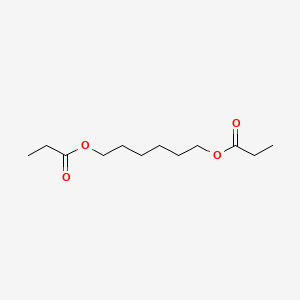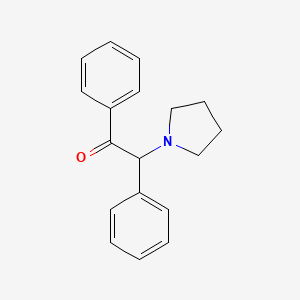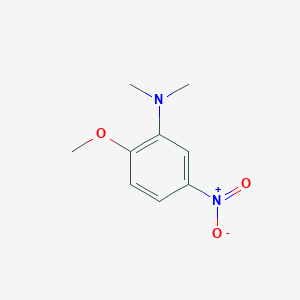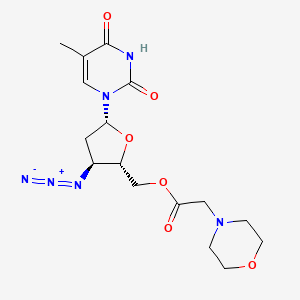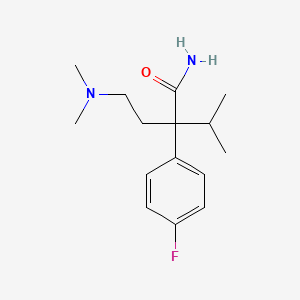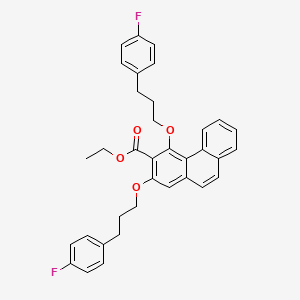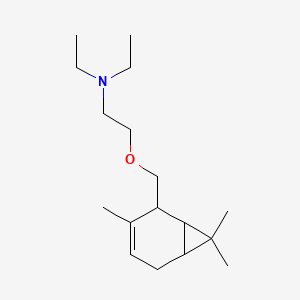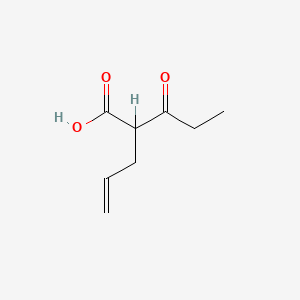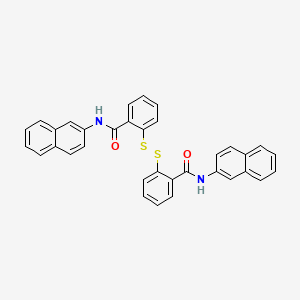
2,2'-Dithiobis(N-(naphth-2-yl)benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dithiobis(N-(naphth-2-yl)benzamide) is a chemical compound known for its unique structure and properties This compound features a disulfide bond linking two benzamide groups, each substituted with a naphthyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(naphth-2-yl)benzamide) typically involves the reaction of N-(naphth-2-yl)benzamide with a disulfide-forming reagent. One common method is the oxidative coupling of thiol groups. For instance, N-(naphth-2-yl)benzamide can be reacted with an oxidizing agent like iodine or hydrogen peroxide in the presence of a base to form the disulfide bond.
Industrial Production Methods
While specific industrial production methods for 2,2’-Dithiobis(N-(naphth-2-yl)benzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dithiobis(N-(naphth-2-yl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents, halogens, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2,2’-Dithiobis(N-(naphth-2-yl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,2’-Dithiobis(N-(naphth-2-yl)benzamide) involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, leading to the formation of thiols or sulfonic acids, which can interact with proteins and other biomolecules. The aromatic rings can also participate in π-π interactions and hydrogen bonding, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with a methyl group instead of a naphthyl group.
2,2’-Dithiobis(benzothiazole): Contains a benzothiazole ring instead of a benzamide group.
N-(naphth-2-yl)benzamide: Lacks the disulfide bond, making it less reactive in redox reactions.
Uniqueness
2,2’-Dithiobis(N-(naphth-2-yl)benzamide) is unique due to its combination of a disulfide bond and naphthyl-substituted benzamide groups. This structure imparts distinct redox properties and the ability to engage in various interactions, making it valuable for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
2527-65-3 |
|---|---|
Molekularformel |
C34H24N2O2S2 |
Molekulargewicht |
556.7 g/mol |
IUPAC-Name |
N-naphthalen-2-yl-2-[[2-(naphthalen-2-ylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H24N2O2S2/c37-33(35-27-19-17-23-9-1-3-11-25(23)21-27)29-13-5-7-15-31(29)39-40-32-16-8-6-14-30(32)34(38)36-28-20-18-24-10-2-4-12-26(24)22-28/h1-22H,(H,35,37)(H,36,38) |
InChI-Schlüssel |
GNNYNHXPSRGTGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=CC6=CC=CC=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


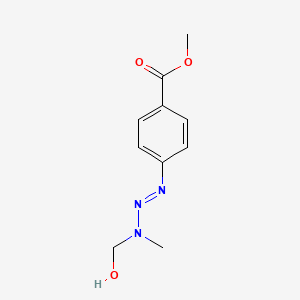
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797007.png)
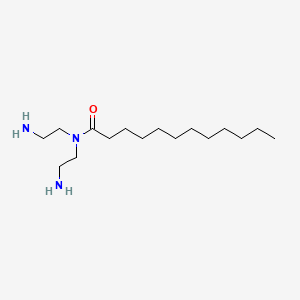
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
